molecular formula C11H15N5O4 B10901947 N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide

N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide

Cat. No.: B10901947
M. Wt: 281.27 g/mol
InChI Key: ZPYKJFUENHFJAS-UHFFFAOYSA-N
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Description

N~1~-(2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound featuring a pyrazole ring substituted with a nitro group, an acetyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: The nitro-pyrazole is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The acetylated nitro-pyrazole is reacted with ethylenediamine to introduce the aminoethyl group.

    Cyclopropanecarboxylation: Finally, the compound is treated with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include acyl chlorides and anhydrides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-CYCLOPROPANECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The acetyl and cyclopropane carboxamide groups may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-{[2-(4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-CYCLOPROPANECARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-(2-{[2-(4-NITRO-1H-IMIDAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-CYCLOPROPANECARBOXAMIDE: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

N~1~-(2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-1-CYCLOPROPANECARBOXAMIDE is unique due to the combination of its nitro-pyrazole moiety and cyclopropane carboxamide group. This combination imparts specific chemical and biological properties that may not be present in similar compounds, such as enhanced stability, specific binding affinity, and unique reactivity.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

N-[2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H15N5O4/c17-10(7-15-6-9(5-14-15)16(19)20)12-3-4-13-11(18)8-1-2-8/h5-6,8H,1-4,7H2,(H,12,17)(H,13,18)

InChI Key

ZPYKJFUENHFJAS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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